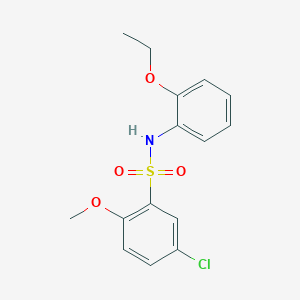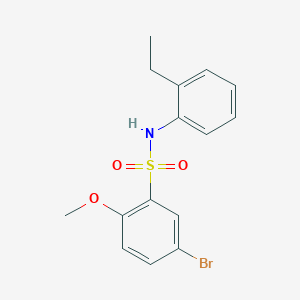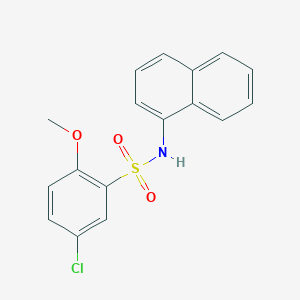
(6Z)-6-(4-amino-6-methyl-1H-1,3,5-triazin-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6Z)-6-(4-amino-6-methyl-1H-1,3,5-triazin-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of the triazine family and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of (6Z)-6-(4-amino-6-methyl-1H-1,3,5-triazin-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one is not well understood. However, it has been reported that this compound interacts with DNA and inhibits the activity of enzymes involved in DNA synthesis. This mechanism of action may be responsible for its antitumor and antimicrobial activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (6Z)-6-(4-amino-6-methyl-1H-1,3,5-triazin-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one have been investigated in various studies. It has been reported that this compound exhibits cytotoxic effects on cancer cells and inhibits the growth of bacteria. However, its effects on normal cells and tissues are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (6Z)-6-(4-amino-6-methyl-1H-1,3,5-triazin-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one in lab experiments is its potential as a lead compound in the development of new drugs. However, its limitations include the need for further studies to understand its mechanism of action and its effects on normal cells and tissues.
Zukünftige Richtungen
There are several future directions for the study of (6Z)-6-(4-amino-6-methyl-1H-1,3,5-triazin-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one. One of the directions is to investigate its potential as a lead compound in the development of new drugs for the treatment of cancer and infectious diseases. Another direction is to study its effects on normal cells and tissues to determine its safety profile. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis method for better purity and yield.
In conclusion, (6Z)-6-(4-amino-6-methyl-1H-1,3,5-triazin-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one is a compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and to optimize its use in scientific research.
Synthesemethoden
The synthesis of (6Z)-6-(4-amino-6-methyl-1H-1,3,5-triazin-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one has been reported in the literature using different methods. One of the methods involves the reaction of 2,4-dibromocyclohexa-2,4-dien-1-one with 4-amino-6-methyl-1,3,5-triazine in the presence of a base. Another method involves the reaction of 2,4-dibromocyclohexa-2,4-dien-1-one with 4-amino-6-methyl-1,3,5-triazine in the presence of a catalyst. The synthesis method used can affect the purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
(6Z)-6-(4-amino-6-methyl-1H-1,3,5-triazin-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one has potential applications in various fields of scientific research. One of the significant applications of this compound is in the development of new drugs. It has been reported that this compound exhibits antitumor and antimicrobial activities. Therefore, it can be used as a lead compound in the development of new drugs for the treatment of cancer and infectious diseases.
Eigenschaften
Molekularformel |
C10H8Br2N4O |
|---|---|
Molekulargewicht |
360 g/mol |
IUPAC-Name |
(6Z)-6-(4-amino-6-methyl-1H-1,3,5-triazin-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C10H8Br2N4O/c1-4-14-9(16-10(13)15-4)6-2-5(11)3-7(12)8(6)17/h2-3H,1H3,(H3,13,14,15,16)/b9-6- |
InChI-Schlüssel |
XULGDDCNKGVQAI-TWGQIWQCSA-N |
Isomerische SMILES |
CC1=NC(=N/C(=C\2/C=C(C=C(C2=O)Br)Br)/N1)N |
SMILES |
CC1=NC(=NC(=C2C=C(C=C(C2=O)Br)Br)N1)N |
Kanonische SMILES |
CC1=NC(=NC(=C2C=C(C=C(C2=O)Br)Br)N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B229141.png)






![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)




